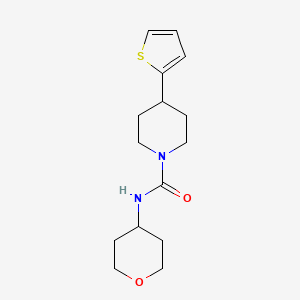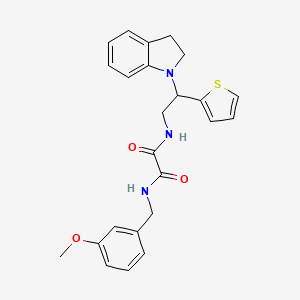
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide and thiazole moieties have been synthesized and studied for various biological applications, including as potential PET agents for imaging in cancers , as molecules with antioxidant activity , as anti-inflammatory and anti-cancer agents , and for their antimicrobial properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a PET agent involved a 9-step process starting from 2,6-difluorobenzoic acid . Another example is the synthesis of substituted benzamide/benzene sulfonamides for anti-inflammatory and anti-cancer properties, which was achieved via sodium borohydride reduction . These examples suggest that the synthesis of "N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide" would likely involve multiple steps, possibly including the formation of the thiazole ring, attachment of the methoxyphenyl group, and the introduction of the sulfonamide functionality.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction, IR spectroscopy, and DFT calculations . For example, a novel benzamide derivative was found to crystallize in a triclinic system, and its molecular geometry was in good agreement with theoretical calculations . Similarly, the structure of a thiazolyl-hydrazide compound was characterized by X-ray diffraction and compared with DFT optimized geometry . These studies provide insights into the molecular conformation, crystal packing, and potential intermolecular interactions that could be expected for the compound .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the substituents on the aromatic rings. For instance, the molecular electrostatic potential (MEP) surface map can be used to predict sites of reactivity . The presence of electron-donating or withdrawing groups can significantly affect the antimicrobial activity of thiazole derivatives . Therefore, the methoxy and sulfonamide groups in "N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide" would be expected to play a role in its chemical reactivity and potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structure analysis of similar compounds, can affect the melting point and solubility . The electronic properties, including HOMO and LUMO energies, and thermodynamic properties calculated using DFT, provide information about the stability and reactivity of the molecule . These properties are crucial for understanding the behavior of the compound under different conditions and its suitability for various applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide and its derivatives demonstrate significant antimicrobial and antifungal properties. Research indicates that these compounds, particularly when substituted with electron-donating groups like methoxy, exhibit enhanced activity against various bacterial and fungal strains. For example, Chawla (2016) synthesized thiazole derivatives that showed potent antimicrobial activity, especially when phenyl rings were substituted with groups like methoxy (Chawla, 2016). Bikobo et al. (2017) also reported that thiazole derivatives exhibited significant antimicrobial activity, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Applications
Several studies have explored the anticancer potential of thiazole derivatives. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides that exhibited moderate to excellent anticancer activity against various cancer cell lines, outperforming the reference drug in some cases (Ravinaik et al., 2021).
Anticonvulsant Effects
The synthesis of thiazole derivatives incorporating a sulfonamide moiety has shown potential in the development of anticonvulsant agents. Farag et al. (2012) synthesized derivatives that demonstrated significant anticonvulsive effects, with certain compounds offering complete protection against picrotoxin-induced convulsion (Farag et al., 2012).
Diuretic and Antihypertensive Properties
Compounds like N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide have also been explored for their diuretic and antihypertensive properties. Rahman et al. (2014) synthesized a series of related compounds that were evaluated for diuretic and antihypertensive activities, showing potent effects compared to standard drugs (Rahman et al., 2014).
Cardiac Electrophysiological Activity
These compounds have also been studied for their cardiac electrophysiological activity. Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, showing potency in cardiac electrophysiological assays (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
4-(benzenesulfonamido)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S2/c1-30-19-13-9-16(10-14-19)21-15-31-23(24-21)25-22(27)17-7-11-18(12-8-17)26-32(28,29)20-5-3-2-4-6-20/h2-15,26H,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOFSZQMSBFCAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

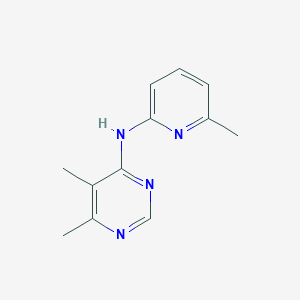
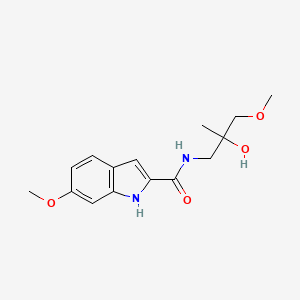
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)
![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)

![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)
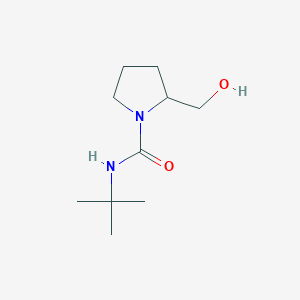

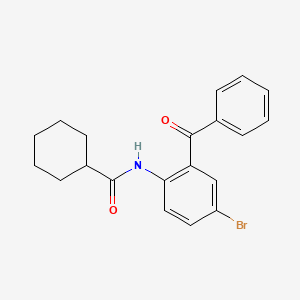

![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)
